Technical Whitepaper: 2-Bromobenzo[b]thiophene-3-carbaldehyde as a Versatile Scaffold
Technical Whitepaper: 2-Bromobenzo[b]thiophene-3-carbaldehyde as a Versatile Scaffold
The following technical guide is structured to provide actionable intelligence for researchers utilizing 2-Bromobenzo[b]thiophene-3-carbaldehyde as a scaffold in medicinal chemistry and materials science.
Executive Summary
In the architecture of bioactive heterocycles, 2-Bromobenzo[b]thiophene-3-carbaldehyde (CAS 39856-98-9) represents a "privileged" bifunctional scaffold.[1] Its value lies in the orthogonal reactivity of its substituents: an electrophilic formyl group at C3 and a nucleophilic-amenable halogen at C2.[1] This duality allows for sequential functionalization—enabling the rapid construction of complex tricyclic systems (e.g., benzothieno[2,3-d]pyrimidines) or biaryl pharmacophores via palladium-catalyzed cross-couplings.[1] This guide details the physicochemical profile, validated synthetic routes, and experimental protocols for maximizing the utility of this core.
Structural Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of a benzothiophene fused ring system substituted with a bromine atom at position 2 and an aldehyde group at position 3.[2][3] The proximity of these two functional groups is the key driver for its utility in cyclization reactions.
| Property | Data | Notes |
| IUPAC Name | 2-Bromobenzo[b]thiophene-3-carbaldehyde | |
| CAS Number | 39856-98-9 | Distinct from the 3-bromo-2-formyl isomer (CAS 10135-00-9).[1][4][5] |
| Molecular Formula | C₉H₅BrOS | |
| Molecular Weight | 241.10 g/mol | |
| Appearance | Yellow to brown crystalline solid | |
| Melting Point | 59–60 °C | Low melting point requires careful handling during isolation.[4] |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc | Limited solubility in water/hexane.[4] |
| Stability | Air-stable; store under inert gas at 2–8 °C | Aldehyde is susceptible to oxidation over prolonged exposure to air.[1][4] |
Synthetic Access: The Vilsmeier-Haack Route[1][3][6][10]
While lithium-halogen exchange strategies exist, the most robust and scalable method for accessing the 2-bromo-3-formyl isomer relies on the electrophilic aromatic substitution (EAS) rules of the benzothiophene core.[1]
Mechanistic Rationale
Benzothiophene undergoes EAS preferentially at the C3 position due to the higher electron density and stability of the transition state compared to C2. However, if C3 is unsubstituted, direct bromination often yields unstable mixtures.
-
The Strategy: Start with 2-bromobenzothiophene . The bromine at C2 is an ortho-para director (deactivating but directing), while the sulfur atom strongly activates C3.
-
The Reaction: The Vilsmeier-Haack reaction (POCl₃/DMF) introduces the formyl group selectively at C3.
Reaction Scheme
[1]Reactivity Profile & Functionalization[1]
The power of this scaffold lies in its Orthogonal Reactivity . You can manipulate one site without affecting the other, provided the correct order of operations is followed.
A. The C2-Bromine "Pivot" (Cross-Coupling)
The C2-bromide is an excellent handle for Pd-catalyzed reactions.[1]
-
Suzuki-Miyaura: Couples with aryl/vinyl boronic acids.[1][6] Critical Note: Use mild bases (e.g., K₂CO₃, K₃PO₄) to prevent Cannizzaro-type side reactions on the aldehyde.
-
Sonogashira: Couples with terminal alkynes.
-
Buchwald-Hartwig: Introduces amines at C2.
B. The C3-Aldehyde "Anchor" (Condensation)
The aldehyde is a classic electrophile.
-
Schiff Base Formation: Reacts with primary amines to form imines (azomethines), precursors to secondary amines or heterocycles.
-
Knoevenagel Condensation: Reacts with active methylene compounds.
-
Oxidation/Reduction: Access to the corresponding carboxylic acid or alcohol.
C. Cyclization Strategies (Ring Fusion)
Simultaneous engagement of C2 and C3 creates fused tricyclic systems.
-
Example: Reaction with hydrazine hydrate yields 1H-benzothieno[2,3-c]pyrazole .[1]
-
Example: Condensation with amidines or guanidines can yield benzothieno[2,3-d]pyrimidines , a scaffold often explored for tyrosine kinase inhibition.
Experimental Protocol: Suzuki Cross-Coupling
Objective: Synthesis of 2-Phenylbenzo[b]thiophene-3-carbaldehyde. Rationale: This protocol demonstrates the survival of the aldehyde functionality during C-C bond formation.
Materials
-
Substrate: 2-Bromobenzo[b]thiophene-3-carbaldehyde (1.0 equiv)
-
Reagent: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the substrate, phenylboronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base rapidly under positive inert gas pressure.
-
Reflux: Seal the vessel and heat to 85–90 °C for 4–12 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.
-
Work-up: Cool to RT. Dilute with water and extract with EtOAc (3x).[7] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Check: ¹H NMR should show the disappearance of the high-field aromatic signals associated with the benzothiophene C2-H (if any starting material impurity existed) and the retention of the aldehyde singlet at ~10.0–10.5 ppm.
Visualization: The Reactivity Landscape
The following diagram maps the divergent synthetic pathways accessible from the core scaffold.
Figure 1: Divergent synthesis map showing C2 (Green), C3 (Yellow), and Cyclization (Red) pathways.
References
-
ChemicalBook. (2025).[8] 2-Bromobenzo[b]thiophene-3-carbaldehyde Properties and CAS Data. Retrieved from
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Mancuso, R., & Gabriele, B. (2014). Synthesis of Benzo[b]thiophene-2-carbaldehyde (Comparative Isomer Study). Molbank, 2014(2), M823. Retrieved from [8]
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BenchChem. (2025).[7][2] Technical Guide: Synthesis of Novel Derivatives from Bromobenzo[b]thiophene-carbaldehydes. Retrieved from
-
PubChem. (2025). Compound Summary for 2-Bromobenzo[b]thiophene-3-carbaldehyde. National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2025). Suzuki-Miyaura Coupling: Mechanism and Protocols.[1] Retrieved from
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- 4. Benzo[b]thiophene (CAS 95-15-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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